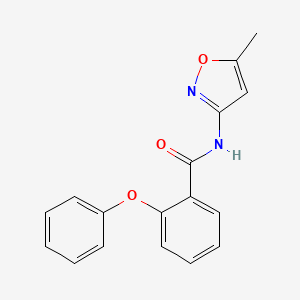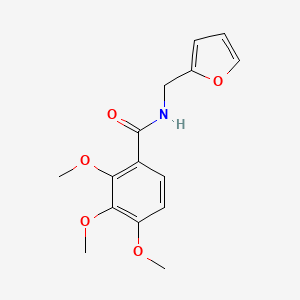![molecular formula C16H16FN5OS2 B5540461 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to a class of organic molecules known for their various biological activities, which include potential therapeutic applications.
Synthesis Analysis
- The synthesis of such compounds typically involves multi-step reactions, starting from basic organic molecules and proceeding through a series of chemical transformations. These processes often use specific reagents and catalysts to achieve the desired structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
- The molecular structure of these compounds is usually confirmed using techniques like NMR, IR, and Mass spectroscopy. These methods help in determining the exact arrangement of atoms and the presence of specific functional groups in the molecule (Wang et al., 2010).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, depending on their functional groups. Reactions like condensation, substitution, and cyclization are common in synthesizing these molecules. Their chemical properties are largely defined by the presence of functional groups like acetamide, thiazole, and triazole (Duran & Demirayak, 2012).
Physical Properties Analysis
- The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically studied using X-ray crystallography and other physical characterization techniques (Gautam et al., 2013).
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and pKa values, are key to understanding how these compounds interact with other substances. These properties are often determined through spectroscopic studies and chemical reactivity tests (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Anticancer Activity
Several thiazole derivatives have been synthesized and evaluated for their anticancer properties. For example, 5-methyl-4-phenyl thiazole derivatives were investigated for their anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, revealing selective cytotoxicity and significant apoptosis induction in some cases (Evren et al., 2019). This suggests that related compounds, including N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, might also exhibit anticancer potential.
Antimicrobial Effects
The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents were reported, indicating that these compounds possess in vitro antibacterial and antifungal activities (Baviskar et al., 2013). Such findings imply that structurally similar compounds, such as the one , could be explored for antimicrobial applications.
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds were synthesized and evaluated for their antifungal and apoptotic effects against various Candida species, showing potent activity and confirming an apoptotic mechanism of action (Çavușoğlu et al., 2018). This indicates the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and similar compounds in antifungal research.
Optoelectronic Properties
Research on thiazole-based polythiophenes for optoelectronic applications highlights the significance of incorporating thiazole units into polymers for enhancing optical and electronic properties (Camurlu & Guven, 2015). This suggests a potential research avenue for exploring the optoelectronic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and related molecules.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS2/c1-9-10(2)25-15(18-9)19-13(23)8-24-16-21-20-14(22(16)3)11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFCYPBBRVWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)


![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)